
4-(4-Bromophenyl)thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Bromophenyl)thiazol-5-amine” is a chemical compound with the IUPAC name 4-(4-bromophenyl)-1,3-thiazol-5-amine . It has a molecular weight of 255.14 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of “this compound” derivatives has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by physicochemical and spectral characteristics . The InChI code for this compound is 1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2 .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 255.14 .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
4-(4-Bromophenyl)thiazol-5-amine has been studied for its corrosion inhibition performances on iron metal. Density Functional Theory (DFT) calculations and molecular dynamics simulations were performed to predict these performances. Quantum chemical parameters such as the highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and energy gap, among others, were calculated to discuss the interactions between the metal surface and the molecule. These theoretical data are in agreement with experimental inhibition efficiency results previously reported, indicating the potential application of this compound in corrosion inhibition (Kaya et al., 2016).
Crystallographic and QTAIM Analysis
Crystal structures of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including a derivative similar to this compound, have been determined. The analysis showed different orientations of the amino group in non-halogenated structures and characterized intra- and intermolecular interactions based on the quantum theory of atoms-in-molecules (QTAIM) approach. This study provides insights into the nature of noncovalent interactions in these compounds, potentially informing their design and application in various fields (El-Emam et al., 2020).
Molecular and Electronic Structure Investigation
An experimental and theoretical investigation into the molecular and electronic structure of a similar compound, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, was conducted. The study involved characterizations such as NMR, IR, and X-ray diffraction, alongside computational methods to determine molecular geometry, vibrational frequencies, and electronic properties. This research sheds light on the conformational flexibility and electronic structure of thiazole derivatives, which could be analogous to the properties of this compound, thus contributing to its application in material science and molecular electronics (Özdemir et al., 2009).
Synthesis and Characterization in Organic Chemistry
Research on the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines has provided a methodology that could be relevant to the synthesis and functionalization of this compound derivatives. This research contributes to the broader field of organic synthesis, offering potential routes for the synthesis of new compounds with diverse biological and chemical properties (Lygin & Meijere, 2009).
Mechanism of Action
While the exact mechanism of action for “4-(4-Bromophenyl)thiazol-5-amine” is not explicitly stated, thiazole compounds have been reported to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Future Directions
Research on “4-(4-Bromophenyl)thiazol-5-amine” and its derivatives is ongoing, with a focus on overcoming the challenges of microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer . The synthesized compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity . Future research may continue to explore the potential of these compounds in medical applications .
Properties
IUPAC Name |
4-(4-bromophenyl)-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSYNTBUANJWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2861468.png)
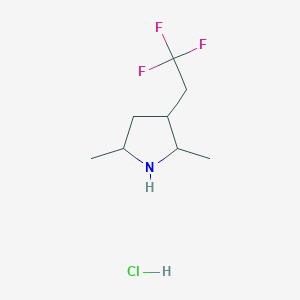
![3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2861470.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861471.png)
![N-[2-(4-methoxyphenyl)-4-oxochroman-6-yl]butanamide](/img/structure/B2861473.png)
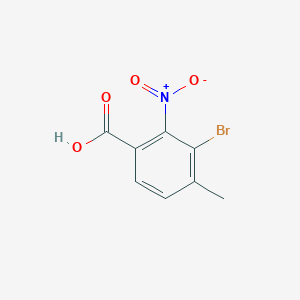
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-4-carboxamide](/img/structure/B2861475.png)
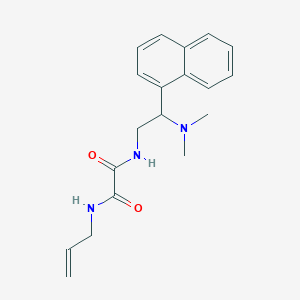
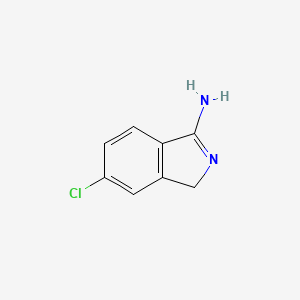
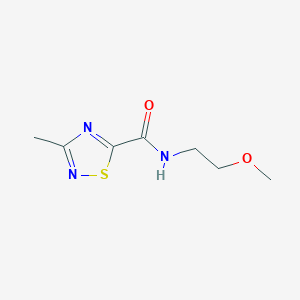
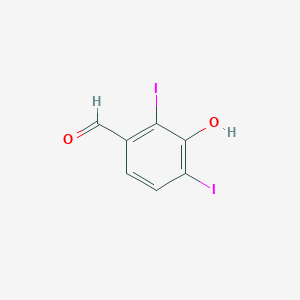
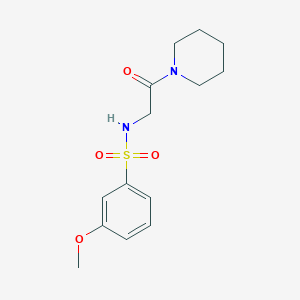
![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)
